molecular formula C10H8BrNO4 B1415334 methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate CAS No. 2092040-62-3

methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Cat. No.: B1415334
CAS No.: 2092040-62-3
M. Wt: 286.08 g/mol
InChI Key: ZWHYBOKQYJERNT-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO4 and its molecular weight is 286.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolism . The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to competitive inhibition and disruption of enzyme activity . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat . Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells are less pronounced, indicating a potential therapeutic window for cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in xenograft models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases, leading to altered metabolic flux and reduced ATP production . Additionally, this compound can affect the levels of metabolites, such as glucose and lactate, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with DNA and transcription factors to regulate gene expression.

Properties

IUPAC Name

methyl 7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)12-8(13)4-16-7/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYBOKQYJERNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092040-62-3
Record name methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
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methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
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methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
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methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
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methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Reactant of Route 6
methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.